Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester
Description
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is an ethyl ester derivative featuring a cyano group and a hydrazono moiety linked to a 2-nitrophenyl substituent. This compound belongs to the class of hydrazono-acetate esters, which are characterized by their α,β-unsaturated carbonyl systems and diverse substitution patterns.
Properties
CAS No. |
30006-51-0 |
|---|---|
Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15(17)18/h3-6,13H,2H2,1H3 |
InChI Key |
XVBIIFGQJLUPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . The mixture is heated to reflux, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety and electron-withdrawing nitro/cyano groups facilitate cyclization to form nitrogen-containing heterocycles:
Triazole Formation
Reaction with thiazolidine-2,4-dione under basic conditions yields 1,2,4-triazole derivatives. For example:
-
Product : Ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates
-
Conditions : KOH, ethanol, reflux (4–6 hours)
This proceeds via nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon of thiazolidine-2,4-dione, followed by dehydration.
Coupling and Tautomerism
The compound exhibits azo-hydrazone tautomerism, enabling coupling with diazonium salts:
The hydrazone form dominates in polar aprotic solvents (e.g., DMSO), while the azo form is favored in ethanol .
Nucleophilic Substitution at the Ester Group
The ethyl ester undergoes hydrolysis or transesterification:
Hydrolysis to Carboxylic Acid
-
Conditions : 6M HCl, reflux (3 hours)
-
Product : Cyano[(2-nitrophenyl)hydrazono]acetic acid
Transesterification
-
Conditions : Excess alcohol (e.g., methanol), acid catalyst (H₂SO₄), 60°C
-
Product : Methyl ester derivative
Reduction of the Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 hours | 2-Aminophenyl-hydrazono derivative | 95% | |
| Zn/NH₄Cl | H₂O/EtOH, reflux | Cyclized lactam via intramolecular amidation | 80% |
The amine intermediate readily cyclizes to form lactams or reacts with electrophiles .
Condensation Reactions
The active methylene group (adjacent to cyano and ester) participates in Knoevenagel condensations:
-
Example : Reaction with aldehydes (e.g., benzaldehyde) yields α,β-unsaturated derivatives.
Reactivity of the Cyano Group
The cyano group undergoes hydrolysis or nucleophilic addition:
Hydrolysis to Amide
-
Conditions : Conc. H₂SO₄, 100°C, 1 hour
-
Product : [(2-Nitrophenyl)hydrazono]malonamide
Nucleophilic Addition
-
Example : Reaction with hydrazine forms tetrazole rings.
Photochemical Reactions
The 2-nitrophenyl group sensitizes the compound to UV light, enabling [2+2] cycloadditions:
Scientific Research Applications
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Spectral and Analytical Data
Biological Activity
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of acetic acid derivatives with cyano and hydrazone functionalities. The general reaction scheme includes:
- Formation of Hydrazone : Reacting an appropriate hydrazine derivative with a carbonyl compound.
- Addition of Cyano Group : Introducing a cyano group to the hydrazone structure.
- Esterification : Converting the resulting compound into an ethyl ester through reaction with ethanol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have shown enhanced activity against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds often ranges from 100 to 400 μg/mL against Gram-positive bacteria, while antifungal activities are more pronounced, particularly against Candida albicans and Aspergillus niger .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of acetic acid derivatives on various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values greater than 60 μM, indicating low toxicity in normal cells while exhibiting significant anticancer activity .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, related compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical targets for antimicrobial and anticancer therapies. The IC50 values for these activities can range from 0.52 to 31.64 μM depending on the specific structural modifications .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to their counterparts without such modifications. The study highlighted the importance of structural features in enhancing biological activity .
Evaluation of Anticancer Potential
Another investigation focused on the anticancer potential of related compounds in vitro. The results showed that certain derivatives significantly inhibited cancer cell proliferation while maintaining low hemolytic activity, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
